1-(2H-Indazol-2-yl)ethanone

regiochemistry tautomerism thermodynamic stability

1-(2H-Indazol-2-yl)ethanone (syn. 2-acetyl-2H-indazole, CAS 13436-50-5) is an N(2)-acetyl-substituted indazole with molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 13436-50-5
Cat. No. B082238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-Indazol-2-yl)ethanone
CAS13436-50-5
Synonyms2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI)
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C2C=CC=CC2=N1
InChIInChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3
InChIKeyYPSMXSXOHKSUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2H-Indazol-2-yl)ethanone (CAS 13436-50-5): Structural Identity and Procurement Relevance


1-(2H-Indazol-2-yl)ethanone (syn. 2-acetyl-2H-indazole, CAS 13436-50-5) is an N(2)-acetyl-substituted indazole with molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol . It belongs to the 2H-indazole regioisomeric series, which is thermodynamically less stable than the 1H-indazole tautomer by approximately 3.6–4.1 kcal mol⁻¹ [1]. This inherent energetic bias governs the compound's reactivity, stability, and isomerization behavior, making regioisomeric identity a critical quality attribute that cannot be assumed interchangeable with the 1-acetyl isomer (CAS 13436-49-2) or unsubstituted indazole in research or industrial applications.

Why Indazole Analogs Cannot Substitute 1-(2H-Indazol-2-yl)ethanone Without Experimental Validation


Indazole derivatives exist as two annular tautomers—1H-indazole and 2H-indazole—and their N-acetylated forms (1-acetyl-1H-indazole vs. 2-acetyl-2H-indazole) exhibit fundamentally different physicochemical, spectroscopic, and reactivity profiles . The 1H-tautomer is thermodynamically favored by ~3.6–4.1 kcal mol⁻¹ [1], and 2-acyl-2H-indazoles are susceptible to thermal or base-catalyzed rearrangement into the 1H-series [2]. Additionally, the UV absorption characteristics of 2-acetylindazoles contain a distinct long-wavelength n–π* transition absent in the 1-acetyl isomer, enabling unambiguous regioisomeric discrimination [3]. Consequently, substituting 1-(2H-indazol-2-yl)ethanone with the 1-acetyl isomer, unsubstituted indazole, 7-nitroindazole, or other indazole analogs without explicit regioisomeric confirmation and reactivity validation introduces uncontrolled variables in synthesis, biological assays, and analytical method development.

Quantitative Differentiation Evidence for 1-(2H-Indazol-2-yl)ethanone Against Closest Analogs


Regiochemical Identity: N(2)-Acetylation Confers a Thermodynamically Metastable Scaffold Distinct from N(1)-Acetylindazole

1-(2H-Indazol-2-yl)ethanone is the N(2)-acetyl regioisomer of the indazole system. The parent 2H-indazole tautomer is thermodynamically less stable than 1H-indazole by ΔG°₂₉₈ = 4.1 kcal mol⁻¹, as established by MP2-6-31G** ab initio calculations [1]. This 4.1 kcal mol⁻¹ energy gap means that at equilibrium at 298 K, the 1H tautomer predominates by a factor of approximately 1,000:1 [1]. Consequently, the 2-acetyl-2H-indazole scaffold is kinetically accessible but thermodynamically metastable, a property not shared by 1-acetyl-1H-indazole (CAS 13436-49-2) which resides in the thermodynamically favored tautomeric series. This differential stability directly impacts shelf-life, handling conditions, and synthetic route design.

regiochemistry tautomerism thermodynamic stability

Isomerization Propensity: Base-Catalyzed Rearrangement of 2-Acetyl-2H-indazole to the 1H-Series Under Mild Conditions

2-Acetyl-2H-indazol-3-ol does not isomerize upon heating alone but undergoes rearrangement to 1-acetyl-1H-indazol-3-ol in the presence of an alkaline catalyst [1]. This behavior is consistent with the general reactivity pattern of 2-acyl-2H-indazoles, whose rearrangement temperature to the 1H-series is strongly dependent on the acyl substituent; the acetyl group facilitates rearrangement at significantly lower temperatures than other acyl groups [1]. In contrast, 1-acetyl-1H-indazole (CAS 13436-49-2) is the thermodynamically favored product and does not undergo analogous reverse isomerization under comparable conditions. This irreversible isomerization pathway under basic conditions means that any synthetic protocol employing 1-(2H-indazol-2-yl)ethanone in alkaline media must account for potential regioisomeric scrambling.

isomerization base-catalyzed rearrangement regioisomeric stability

UV Spectroscopic Differentiation: A Unique Long-Wavelength n–π* Absorption Band for 2-Acetylindazoles

The UV spectra of indazole and its derivatives exhibit three band systems. Critically, 2-acetylindazoles display an additional long-wavelength absorption attributed to an n–π* transition that is absent in the spectra of 1-acetylindazoles and unsubstituted indazole [1][2]. This spectroscopic feature provides a direct, non-destructive method for confirming regioisomeric identity and purity of 1-(2H-indazol-2-yl)ethanone. The n–π* band arises from the electronic interaction between the acetyl carbonyl and the N(2) lone pair within the 2H-indazole π-system, an electronic configuration not available to the 1-acetyl isomer where the acetyl group is attached at N(1).

UV spectroscopy n–π* transition regioisomer identification

Synthetic Accessibility: Kinetically Controlled N(2)-Acetylation of Indazole Under Mild Conditions

1-(2H-Indazol-2-yl)ethanone is synthesized by direct acetylation of indazole with acetic anhydride at 60 °C under nitrogen for 3 hours, followed by aqueous workup . Under these mild, non-basic conditions, the kinetically favored N(2)-acetyl product is obtained. This contrasts with the synthesis of 1-acetyl-1H-indazole (CAS 13436-49-2), which may require different acylation conditions, higher temperatures, or base catalysis to favor the thermodynamically more stable N(1)-substituted product. The simple, one-step acylation protocol at moderate temperature is a practical differentiator for laboratories seeking to access the 2H-indazole regioisomeric series without specialized equipment or harsh reagents.

synthesis kinetic control N-acylation

13C NMR Regioisomeric Discrimination: Carbon Chemical Shift Signatures for N(1)- vs. N(2)-Acetylindazoles

13C NMR spectroscopy provides unambiguous differentiation between N(1)- and N(2)-acetylindazole regioisomers [1][2]. The carbonyl carbon (C=O) and the indazole C-3 and C-7a carbons exhibit distinct chemical shifts depending on whether the acetyl group is attached at N(1) or N(2). This is a well-established analytical method for confirming the regioisomeric identity of indazole derivatives, and 13C NMR data for 17 indazole derivatives have been systematically assigned as a function of N-1—H vs. N-2—H structure [2]. The availability of this discriminatory analytical method means that procurement specifications for 1-(2H-indazol-2-yl)ethanone can include 13C NMR acceptance criteria that exclude the 1-acetyl isomer.

13C NMR regioisomer assignment quality control

Procurement-Grade Purity Specification: Batch-Level QC Documentation Enabling Reproducible Research

Vendor technical datasheets for 1-(2H-indazol-2-yl)ethanone specify a standard purity of 97%, with batch-level quality control documentation including NMR, HPLC, and GC analyses available upon request . This documented purity specification is essential for reproducible synthesis and biological assay work. In comparison, the 1-acetyl-1H-indazole isomer (CAS 13436-49-2) is commercially available at 98% purity , but the two regioisomers are not analytically interchangeable; a 97% purity 2-acetyl product cannot be substituted by a 98% purity 1-acetyl product without altering experimental outcomes due to their distinct chemical identities and reactivity profiles.

purity quality control batch consistency

High-Confidence Application Scenarios for 1-(2H-Indazol-2-yl)ethanone Based on Quantitative Differentiation Evidence


Regioisomer-Specific Scaffold for Kinase Inhibitor and NOS Inhibitor Lead Optimization

The 2H-indazole scaffold is increasingly explored as a core structure for kinase inhibitors and nitric oxide synthase (NOS) inhibitors [1]. 1-(2H-Indazol-2-yl)ethanone provides a well-defined N(2)-acetylated entry point for structure-activity relationship (SAR) studies where the regioisomeric identity at the indazole nitrogen is a critical determinant of target binding. Unlike 1-acetyl-1H-indazole, the 2-acetyl isomer presents the acetyl group in a distinct spatial orientation that can alter hydrogen-bonding patterns and steric interactions with kinase ATP-binding pockets. The kinetically accessible synthesis at 60 °C (Evidence Item 4) makes this compound particularly suitable for parallel medicinal chemistry efforts where rapid analog generation is prioritized.

Analytical Reference Standard for 2H-Indazole Regioisomer Identification and Quantification

The unique long-wavelength n–π* UV absorption band of 2-acetylindazoles (Evidence Item 3) and the well-established 13C NMR regioisomeric discrimination methodology (Evidence Item 5) position 1-(2H-indazol-2-yl)ethanone as an ideal analytical reference standard for developing and validating HPLC-UV, LC-MS, and NMR methods that must unambiguously distinguish N(2)- from N(1)-substituted indazoles. Procurement of high-purity (97%) material with batch-level QC documentation (Evidence Item 6) supports its use as a certified reference material in pharmaceutical impurity profiling and forced degradation studies.

Mechanistic Probe for Tautomer-Dependent Reactivity and Base-Catalyzed Rearrangement Studies

The thermodynamically metastable nature of the 2H-indazole scaffold (ΔG°₂₉₈ = +4.1 kcal mol⁻¹; Evidence Item 1) combined with its base-catalyzed isomerization to the 1H-series (Evidence Item 2) makes 1-(2H-indazol-2-yl)ethanone a valuable mechanistic probe for studying tautomer-dependent reactivity, acyl migration, and rearrangement kinetics. This compound can serve as a model substrate for investigating the scope and limitations of 2H→1H indazole rearrangements under various catalytic conditions, providing fundamental insights relevant to process chemistry where regioisomeric stability is a critical quality attribute.

Intermediate for N(2)-Substituted Indazole Libraries in Agrochemical and Materials Chemistry

The acetyl group of 1-(2H-indazol-2-yl)ethanone can be selectively removed or further functionalized, and the N(2)-substitution pattern directs subsequent electrophilic aromatic substitution to specific positions on the indazole ring distinct from N(1)-substituted analogs. This regioisomeric control is valuable in the synthesis of indazole-containing agrochemicals, dyes, and functional materials where substitution pattern dictates performance properties. The mild synthetic accessibility (60 °C, 3 h, no added base) supports cost-effective scale-up for industrial intermediate supply.

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